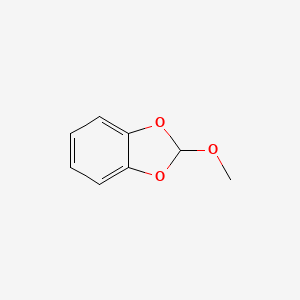

2-Methoxy-1,3-benzodioxole

Description

Significance of the 1,3-Benzodioxole (B145889) Core in Organic Chemistry

The 1,3-benzodioxole core is a recurring motif in a multitude of naturally occurring and synthetically derived molecules. researchgate.netnih.gov Its prevalence stems from a combination of its distinct structural features and its versatile reactivity, which make it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol |

| Appearance | Colorless liquid |

| Odor | Aromatic |

Table 1: Physical and Chemical Properties of 1,3-Benzodioxole

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thus serving as a starting point for the development of a diverse range of bioactive compounds. acs.orgrsc.orgnih.gov The 1,3-benzodioxole nucleus is widely recognized as such a scaffold. researchgate.netresearchgate.net Its presence in numerous natural products with potent biological activities, such as anticancer and antimicrobial agents, underscores its significance. researchgate.netnih.gov

The ability of the 1,3-benzodioxole moiety to be recognized by various biological receptors is attributed to its unique electronic and steric properties. researchgate.net This has led to its incorporation into a vast number of synthetic molecules designed for therapeutic purposes. For instance, derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netontosight.aiarabjchem.orgdntb.gov.uaresearchgate.net The development of new synthetic methodologies, such as the Suzuki-Miyaura coupling reaction, has further expanded the accessibility and diversity of 1,3-benzodioxole derivatives for chemical and biological screening. worldresearchersassociations.com

Overview of Methoxy-substituted Benzodioxoles in Contemporary Chemical Science

The introduction of a methoxy (B1213986) group (-OCH₃) onto the 1,3-benzodioxole framework can significantly modulate the physicochemical and biological properties of the resulting molecule. As a strong electron-donating group, the methoxy substituent enhances the electron density of the aromatic ring, which can increase its susceptibility to electrophilic substitution reactions and influence its interaction with biological targets.

Methoxy-substituted benzodioxoles are prevalent in a variety of natural products and have been the focus of extensive synthetic efforts. For example, myristicin, a naturally occurring compound found in nutmeg, possesses a methoxy group on its 1,3-benzodioxole core. nist.gov In recent years, there has been growing interest in the synthesis and biological evaluation of novel methoxy-substituted benzodioxole derivatives. Research has shown that the position and number of methoxy groups on the phenyl ring can influence the cytotoxic activity of these compounds. researchgate.net Furthermore, methoxy-rich benzodioxoles have been shown to exhibit enhanced radical-scavenging activity. The synthesis of these compounds often involves multi-step procedures, and recent research has focused on optimizing reaction conditions to improve yields and scalability.

Chemical Profile of 2-Methoxy-1,3-benzodioxole

The compound this compound is a specific derivative where a methoxy group is attached to the 2-position of the dioxole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6823-42-3 |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| InChI Key | ZWFHAOFPXOMOQV-UHFFFAOYSA-N |

| Canonical SMILES | COC1OC2=CC=CC=C2O1 |

Table 2: Chemical Identifiers for this compound. nih.gov

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. For this compound, various spectroscopic techniques have been utilized.

| Spectroscopic Data | Values |

| ¹³C NMR | Spectra available, indicating the carbon framework of the molecule. nih.gov |

| GC-MS | NIST Number: 111790; Top Peak m/z: 121; 2nd Highest m/z: 152. nih.gov |

| IR Spectra | Vapor phase IR spectra are available for characterizing functional groups. nih.gov |

Table 3: Spectroscopic Data for this compound. nih.gov

While specific, in-depth research focused solely on the synthesis and reactivity of this compound is not extensively documented in readily available literature, its structure suggests it can participate in reactions typical of acetals and ethers. The presence of the methoxy group on the dioxole ring makes it an interesting target for further investigation in the context of developing novel synthetic methodologies and exploring its potential applications in chemical research. The broader research into methoxy-substituted benzodioxoles suggests that this compound could serve as a valuable building block or a subject of study for its own unique chemical properties. ontosight.ai

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFHAOFPXOMOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1OC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 1,3 Benzodioxole and Its Derivatives

Classical Synthetic Routes to 1,3-Benzodioxoles

Traditional methods for constructing the 1,3-benzodioxole (B145889) ring system have historically relied on straightforward condensation and substitution reactions, primarily utilizing catechol and its derivatives as starting materials.

The most common classical approach involves the acid-catalyzed condensation of catechol with various carbonyl compounds, such as aldehydes or ketones. google.com This reaction forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring. For example, the reaction of pyrocatechol (B87986) with acetone (B3395972) in the presence of hydrogen chloride gas yields 2,2-dimethyl-1,3-benzodioxole. prepchem.com Similarly, reacting catechol with aldehydes or ketones in the presence of a carbon-based solid acid catalyst can produce various 2-substituted or 2,2-disubstituted 1,3-benzodioxoles with conversion rates reported to be above 80%. google.com

Another established cyclization route is the reaction of catechol with benzoic acid derivatives, often facilitated by a cyclizing agent like polyphosphoric acid, to form 2-phenyl-substituted 1,3-benzodioxoles. tandfonline.comresearchgate.net The reaction proceeds through the protonation of the benzoic acid, which is then attacked by the catechol to form an intermediate that cyclizes to the final benzodioxole product. tandfonline.comresearchgate.net

The formation of the benzodioxole ring can also be viewed as a double etherification process. A foundational method for creating the methylenedioxy bridge is the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or diiodomethane, in the presence of a base. This reaction follows the principles of the Williamson ether synthesis, where the catechol is deprotonated to form a catecholate, which then acts as a nucleophile to displace the two halide atoms in a sequential manner, closing the ring. sciencemadness.org

Furthermore, substitution reactions on a pre-formed benzodioxole ring are crucial for creating diverse derivatives. For instance, N-(benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds are synthesized through a multi-step process that includes a substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid, followed by reaction with benzo[d] tandfonline.comresearchgate.netdioxol-5-amine. frontiersin.org

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of benzodioxole derivatives, including palladium-catalyzed cross-coupling reactions and environmentally friendly microwave-assisted techniques.

Palladium-catalyzed cross-coupling reactions have become powerful tools for the functionalization of the benzodioxole scaffold. nih.gov The Suzuki-Miyaura coupling reaction is a prominent example used to create new carbon-carbon bonds on the benzodioxole ring system. worldresearchersassociations.com This strategy typically involves the reaction of a halogenated benzodioxole derivative, such as (6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methanol, with various aryl or heterocyclic boronic acids. worldresearchersassociations.com

In a documented synthetic route, a bromo-substituted benzodioxole triazole derivative was successfully coupled with a range of boronic acids in the presence of a catalyst system like PdCl2(PPh3)2 and a base such as K2CO3. worldresearchersassociations.com This approach allows for the introduction of diverse substituents onto the aromatic portion of the benzodioxole molecule, yielding complex derivatives with good to excellent yields (33-89%). worldresearchersassociations.com Such palladium-catalyzed methods are valued for their high efficiency and tolerance of a wide variety of functional groups. mdpi.comnih.gov

In recent years, microwave-assisted organic synthesis has emerged as a key technology in green chemistry, offering significant advantages for the preparation of benzodioxole derivatives. rasayanjournal.co.injocpr.com This technique utilizes microwave irradiation to heat reactions more efficiently and uniformly than conventional methods. ajchem-a.com

A notable application is the synthesis of 2-phenyl-substituted 1,3-benzodioxoles by reacting catechol with benzoic acid derivatives under microwave irradiation. tandfonline.comresearchgate.netconsensus.app This reaction is often catalyzed by polyphosphoric acid, which can also serve as the solvent, thereby eliminating the need for additional toxic organic solvents. tandfonline.comresearchgate.net This solvent-free or reduced-solvent approach aligns with the principles of green chemistry by minimizing chemical waste and energy consumption. tandfonline.comconsensus.app An efficient procedure for preparing a diverse library of 1,3-benzodioxoles has also been developed by applying controlled microwave heating to the reaction of catechol with various ketones or aldehydes. fao.org

The primary advantages of microwave-assisted synthesis over conventional heating methods are dramatic reductions in reaction time and significant improvements in product yields. ajchem-a.com

Reaction Time: Syntheses that traditionally take several hours to complete can often be finished in a matter of seconds or minutes using microwave irradiation. tandfonline.comajchem-a.com For example, the microwave-assisted synthesis of 2-phenyl-substituted benzodioxoles from catechol and benzoic acids is completed in just 30 to 120 seconds. tandfonline.comresearchgate.net

Yield: Microwave-assisted methods frequently lead to higher isolated yields compared to their conventional counterparts. jocpr.comajchem-a.com In the aforementioned synthesis of 2-phenyl benzodioxoles, yields are reported to be in the range of 60-85%, which is often superior to traditional thermal methods. tandfonline.comresearchgate.net

The following table summarizes the effect of different substituents on benzoic acid on the reaction time and yield in the microwave-assisted synthesis of 2-phenyl-1,3-benzodioxole derivatives. tandfonline.com

| R1 | R2 | R3 | R4 | Reaction Time (sec) | Yield (%) |

| H | H | H | H | 30 | 85 |

| H | H | OCH3 | H | 60 | 80 |

| H | H | CH3 | H | 60 | 75 |

| H | H | OH | H | 90 | 65 |

| H | H | NH2 | H | 120 | 60 |

Data sourced from a study on microwave-assisted synthesis. tandfonline.com

This rapid and high-yielding nature makes microwave-assisted synthesis a highly attractive and sustainable alternative for the production of 1,3-benzodioxole derivatives. consensus.app

Microwave-Assisted Green Chemistry Synthesis for Benzodioxole Derivatives

Solvent-Free or Environmentally Benign Conditions

The development of synthetic methods under solvent-free or environmentally benign conditions is a significant goal in modern chemistry to reduce waste and avoid the use of hazardous substances. For the synthesis of 1,3-benzodioxole derivatives, microwave-assisted green synthesis has been shown to save time, increase yields, and be eco-friendly by not requiring toxic solvents or harmful chemicals. consensus.app

While some literature mentions solvent-free reactions for 1,3-benzodioxole synthesis, these methods can be challenging to industrialize due to the high cost of specialized catalysts. guidechem.com An alternative and greener approach involves the use of more environmentally benign solvents. Research has focused on replacing traditional solvents with options like ethanol, methanol (B129727), ethyl acetate (B1210297), and water mixtures, which are less toxic and more sustainable. google.com For instance, processes have been developed that utilize cheaper reagents and less harmful solvents to improve process economy and safety. google.com

Comparison of Solvent Approaches in Benzodioxole Synthesis

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Solvent-Free | Reactions conducted without a solvent, often using microwave irradiation or specialized catalysts. | Reduced waste, eco-friendly, faster reaction times. consensus.app | Can be difficult to scale up for industrial production; expensive catalysts may be needed. guidechem.com |

| Benign Solvents | Utilizes solvents like water, ethanol, or ethyl acetate in place of hazardous options like DMF. | Improved safety, reduced environmental impact, lower cost of reagents. google.com | May require process optimization to achieve comparable yields to traditional methods. |

Regioselective Synthesis of Methoxy-substituted Benzodioxoles

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial in the synthesis of specifically substituted benzodioxoles. One example of a regioselective reaction is the Huisgen 1,3-dipolar cycloaddition, which has been used to produce a single 1,4-regioisomer of a 1,2,3-triazole derivative of 1,3-benzodioxole. researchgate.networldresearchersassociations.com This level of control is essential for creating complex molecules with desired biological activities.

Another key regioselective method is formylation, which introduces a formyl group (-CHO) at a specific position. For example, the formylation of dihydroapiol, a methoxy-substituted benzodioxole, in the presence of SnCl₄ yields 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with a high yield of 90%. mdpi.com This reaction specifically targets the position ortho to the propyl group and para to the methoxy (B1213986) group, demonstrating precise regiochemical control.

Examples of Regioselective Syntheses

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 5-(azidomethyl)-6-bromobenzo[d] consensus.appgoogle.comdioxole | Phenylacetylene, CuI | 1-((6-bromobenzo[d] consensus.appgoogle.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Formation of a single 1,4-regioisomer. researchgate.networldresearchersassociations.com |

Enantioselective Synthesis and Resolution of Chiral Intermediates

Enantioselective synthesis, which produces a specific stereoisomer (enantiomer) of a chiral molecule, is critical in pharmaceutical chemistry as different enantiomers can have vastly different biological effects. The process of separating a mixture of enantiomers is known as chiral resolution. wikipedia.orglibretexts.org

A common method for chiral resolution involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent, such as tartaric acid or brucine, to form diastereomers. wikipedia.org These diastereomers have different physical properties, like solubility, allowing them to be separated by crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers.

In the context of benzodioxole synthesis, chiral intermediates can be crucial for building complex, biologically active molecules. For instance, the synthesis of a chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole] was achieved, and its enantiomers were separated using chiral High-Performance Liquid Chromatography (HPLC). nih.gov An enantiospecific synthesis was then performed to confirm the absolute configuration of the molecule. nih.gov This highlights the importance of both resolution and targeted synthesis in obtaining enantiomerically pure compounds.

Modern strategies like the "Resolution-Racemization-Recycle" (R³) process have been developed to overcome the limitation of discarding half of the material in traditional resolution. whiterose.ac.uk This technique involves separating the desired enantiomer and then converting the remaining, undesired enantiomer back into the racemic mixture for reuse. whiterose.ac.uk

Precursor and Starting Material Considerations

The choice of starting materials is fundamental to the efficiency, cost-effectiveness, and environmental impact of a synthetic route. The synthesis of benzodioxole derivatives often leverages both natural products and novel chemical precursors.

Utilization of Natural Products as Starting Materials (e.g., Apiol)

Natural products are a valuable source of complex chemical scaffolds for synthesis. Several compounds containing the 1,3-benzodioxole ring are readily available from plant sources and can serve as versatile starting materials. nih.gov

Apiol, a phenylpropene also known as parsley camphor, is a prime example. wikipedia.org It is found in the essential oils of parsley and celery leaf. wikipedia.org A straightforward synthetic procedure has been developed to produce key intermediates for coenzyme Q analogues starting from apiol isolated from parsley essential oil. mdpi.com This process involves the hydrogenation of apiol to dihydroapiol, followed by a regioselective formylation. mdpi.com

Other naturally occurring benzodioxoles include:

Safrole : The principal component of sassafras oil, used as a synthon to access various bioactive compounds. researchgate.net

Myristicin : Found in nutmeg, mace, parsley, and dill.

Dillapiole : An isomer of apiol extracted from dill seed and fennel root.

The use of these abundant natural products provides a direct and often more sustainable route to complex benzodioxole derivatives compared to multi-step synthesis from simple petrochemicals. researchgate.net

Naturally Occurring Benzodioxole Precursors

| Compound | Chemical Name | Natural Source(s) |

|---|---|---|

| Apiol | 4,7-Dimethoxy-5-(prop-2-en-1-yl)-2H-1,3-benzodioxole | Parsley, Celery wikipedia.orgnist.gov |

| Safrole | 5-(2-propenyl)-1,3-benzodioxole | Sassafras oil researchgate.net |

| Myristicin | 5-allyl-1-methoxy-2,3-methylenedioxybenzene | Nutmeg, Mace, Dill |

| Dillapiole | 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | Dill seed, Fennel root |

Development of Alternative Methods for Preparation of 1,3-Benzodioxole Heterocyclic Compounds

Significant research has been dedicated to developing alternative synthetic methods for 1,3-benzodioxole compounds to improve upon traditional routes. google.com The goals of these efforts include increasing yields, enhancing safety, reducing costs, and improving the ease of purification. google.com

Historically, the synthesis of 1,3-benzodioxole involved reacting catechol with methylene (B1212753) chloride under high pressure or with phase-transfer catalysts, methods that have drawbacks such as high equipment costs and environmental pollution. guidechem.com Other methods using solvents like DMF or DMSO require high temperatures, which can lead to solvent decomposition. guidechem.com

Control of Carbon Dioxide Release in Reaction Processes

Carbon dioxide is recognized as an attractive, environmentally friendly C1 feedstock for creating valuable chemicals. benthamdirect.com Methodologies have been developed for the direct carboxylation of aromatic heterocycles using CO₂ as the carbon source, often requiring no metal catalyst and only a simple base. organic-chemistry.orgacs.org These reactions involve the formation of a new C-C bond by incorporating CO₂ into the heterocyclic ring system. acs.org

The ability to control the incorporation of CO₂ suggests that the principles of chemical equilibrium and reaction kinetics could be applied to manage its release. Factors that drive carboxylation, such as the use of a base and specific reaction conditions, could potentially be reversed or modified to control a decarboxylation step if it were part of a synthetic sequence. organic-chemistry.org The study of carboxylation reactions in heterocyclic chemistry is crucial for developing green and sustainable chemical processes, and the principles learned can inform strategies for managing gas evolution in other related reactions. benthamdirect.comnih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 1,3 Benzodioxole

Ring-Opening and Cleavage Reactions

The 1,3-benzodioxole (B145889) ring system, while aromatic, possesses inherent reactivity associated with the acetal-like structure of the dioxole moiety. This section details the conditions under which this ring can be opened and the pathways governing the demethylation of the exocyclic methoxy (B1213986) group.

Methylenedioxy-Ring Cleavage with Lewis Acids

The cleavage of the methylenedioxy ring in benzodioxole derivatives is a significant transformation that can be achieved using Lewis acids. This reaction is particularly noteworthy in molecules that also contain other ether functionalities, such as methoxy groups, as it can proceed with a degree of selectivity. Research has shown the preferential cleavage of the aromatic methylenedioxy group over methoxy groups using potent Lewis acids like boron trichloride (B1173362). acs.org

The regioselectivity of the ring-opening reaction is dictated by the relative lability of the ether linkages in the presence of a Lewis acid. The reaction mechanism is believed to initiate with the coordination of the Lewis acid (e.g., BCl₃) to one of the oxygen atoms of the methylenedioxy bridge. This coordination polarizes the C-O bond, rendering the methylene (B1212753) carbon susceptible to nucleophilic attack by a halide ion (e.g., Cl⁻) released from the Lewis acid. This process is favored over the cleavage of the more stable aryl methyl ether bond of the methoxy group. In related systems, regioselective attack by nucleophiles like thiolate ions on the methylenedioxy ring has been observed, particularly when the aromatic ring is substituted with electron-withdrawing groups. documentsdelivered.com

Following the initial Lewis acid-mediated ring opening, the formation of intermediate species such as chloromethyl ethers is mechanistically plausible. After the initial cleavage of one C-O bond of the dioxole ring by a chloride ion, the resulting intermediate would be an alkoxy-chloromethane derivative attached to the benzene (B151609) ring. For instance, the attack on the methylene carbon would lead to a catecholate-boron complex with a newly formed chloromethyl group. Subsequent hydrolysis or further reaction would then cleave the remaining ether linkage. While chloromethyl methyl ether is a well-known synthetic reagent, its direct formation as a stable intermediate from the cleavage of 2-methoxy-1,3-benzodioxole is a specific mechanistic step that depends on the precise reaction conditions and the nature of the Lewis acid used. wikipedia.orgorganic-chemistry.org

Demethylation Pathways of the Methoxy Group

The methoxy group at the 2-position of the benzodioxole is part of an orthoester-like functionality and can be cleaved under various conditions. Additionally, if methoxy groups are present on the aromatic ring itself, they can be demethylated using specific reagents. Boron trichloride (BCl₃) and boron tribromide (BBr₃) are particularly effective reagents for the cleavage of aryl methyl ethers, often showing selectivity for more sterically hindered methoxy groups. rsc.org The reaction with BCl₃ can sometimes lead to the cleavage of both the methoxy and the methylenedioxy groups, depending on the stoichiometry and reaction conditions.

Alternative demethylation methods involve the use of strong acids like HBr or nucleophilic reagents such as thiolates in polar aprotic solvents. These methods provide different pathways for the selective removal of a methyl group to unmask a hydroxyl functionality.

| Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| Boron Trichloride (BCl₃) | Inert solvent (e.g., CH₂Cl₂) | Effective for hindered ethers; can also cleave the methylenedioxy ring. rsc.org |

| Boron Tribromide (BBr₃) | Inert solvent, often at low temperatures | A powerful and common reagent for O-demethylation. |

| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, with heating | A classic, strong acid method for ether cleavage. |

| Thiolates (e.g., Sodium Ethanethiolate) | Polar aprotic solvent (e.g., DMF) | A nucleophilic cleavage method, useful for selective demethylation. |

| Chloroaluminate Ionic Liquids | Specific ionic liquid formulations | Can offer selectivity between different types of ether linkages. researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the benzene ring is generally disfavored unless strong electron-withdrawing groups are present, which is not the case for the parent compound. libretexts.org However, the C-2 carbon of the dioxole ring, being an acetal (B89532) carbon, is an electrophilic center susceptible to nucleophilic attack, especially under acidic conditions. This can lead to the opening of the dioxole ring, as discussed in section 3.1.1. This reactivity is distinct from nucleophilic substitution on the aromatic ring itself and represents a key pathway for the transformation of this molecule.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold can be modified through various functional group interconversions and derivatization strategies to produce a wide range of novel compounds. These strategies often begin with electrophilic substitution on the aromatic ring to introduce a functional handle, which can then be further elaborated.

For instance, a bromo-substituted benzodioxole can serve as a versatile intermediate. researchgate.net This halogenated derivative can participate in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or vinyl boronic acids. worldresearchersassociations.comresearchgate.net This approach allows for the synthesis of complex biaryl structures based on the benzodioxole core.

Other derivatization pathways include:

Nitration followed by reduction : Introduction of a nitro group via electrophilic nitration provides a precursor to an amino group upon reduction. This amino-1,3-benzodioxole can then be used in amide bond formation or other reactions characteristic of aromatic amines. researchgate.netresearchgate.net

Side-chain manipulation : If the benzodioxole core is already substituted, for example with a hydroxymethyl group, this group can be converted to other functionalities. It can be transformed into a bromomethyl group using reagents like PPh₃/CBr₄ (Appel reaction), which can then be displaced by nucleophiles such as azide (B81097) (NaN₃). worldresearchersassociations.com

Cycloaddition Reactions : An azide-functionalized benzodioxole can undergo Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes to form triazole-containing derivatives, further expanding the molecular diversity. worldresearchersassociations.com

These strategies highlight the utility of the 1,3-benzodioxole ring system as a foundational structure for the synthesis of a broad spectrum of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netchemicalbook.com

Mechanistic Investigations of Key Transformations of this compound

The study of the chemical reactivity and transformation of this compound involves detailed mechanistic investigations to understand the precise pathways through which it reacts and transforms. These investigations employ various advanced techniques to elucidate the roles of intermediates, catalysts, and reaction conditions in determining the final products.

Deuterium (B1214612) Labeling Studies for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. chem-station.comacs.org By replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions within a reactant molecule, chemists can follow the deuterium label in the products and intermediates. This approach helps to distinguish between different possible mechanistic pathways. researchgate.net For instance, in transformations involving the 1,3-benzodioxole moiety, deuterium labeling has been instrumental in clarifying the mechanisms of oxidative amination and cytochrome P-450-catalyzed oxidation. researchgate.netnih.gov

In studies on related compounds, isotopic labeling experiments have been crucial for differentiating between potential C–H activation and aminopalladation mechanisms. researchgate.net The retention or loss of deuterium at specific sites can provide clear evidence for one pathway over another. For example, full deuterium retention in a product would argue against a mechanism involving C-H bond cleavage at that position. researchgate.net

A key application of this technique is the determination of kinetic isotope effects (KIE), where the rate of a reaction involving a C-D bond is compared to that of an analogous C-H bond. princeton.edu A significant KIE (where the C-H reaction is faster) indicates that the C-H bond is broken in the rate-determining step of the reaction. In the context of 1,3-benzodioxole metabolism, an isotope effect of 1.7 to 2.0 was observed when using [2-²H₂]methylene derivatives, indicating that the cleavage of the C-H bond at the methylenic carbon is a key step in the formation of carbon monoxide as a minor product. nih.gov

Table 1: Isotope Effects in the Oxidation of 1,3-Benzodioxole Derivatives

| Labeled Compound | Isotope Effect (kH/kD) | Mechanistic Implication | Reference |

| [2-²H₂]methylene-1,3-benzodioxole | 1.7 - 2.0 | C-H bond cleavage at the C-2 position is involved in the rate-determining step of CO formation. | nih.gov |

These studies underscore the utility of deuterium labeling in providing definitive evidence for proposed reaction pathways in the chemistry of benzodioxoles.

Role of Catalysts and Additives in Reaction Selectivity

Catalysts and additives play a pivotal role in directing the selectivity of chemical transformations involving benzodioxole structures. Selectivity—the ability to favor the formation of a specific product over others—is a cornerstone of modern synthetic chemistry. In the context of this compound, the choice of catalyst can determine which functional group reacts (chemoselectivity), at which position (regioselectivity), and in which spatial orientation (stereoselectivity).

For instance, palladium catalysts are widely used in cross-coupling and amination reactions. researchgate.net The specific ligands attached to the palladium center can significantly influence the outcome of the reaction. Different catalytic systems can be tailored for specific transformations. For example, in the reduction of nitro-substituted 1,3-benzodioxoles to their corresponding amino derivatives, palladium on carbon (Pd/C) with hydrogen gas is an effective catalyst system. researchgate.net

The combination of different catalytic solids, such as a metal-based catalyst with a zeolite, can create a bifunctional system capable of cascade reactions. nih.gov While not specific to this compound, studies on CO₂ hydrogenation show that the zeolite topology can govern the ultimate product selectivity, directing the reaction towards olefins, aromatics, or paraffins. nih.gov This principle of using solid acid catalysts or supports can be applied to reactions involving the benzodioxole ring to influence selectivity.

Additives can also modify the catalytic activity and selectivity. For example, in gold-catalyzed reactions, additives can help stabilize catalytic intermediates or facilitate certain mechanistic steps. researchgate.net The precise role of these additives is often to tune the electronic properties or steric environment of the catalyst, thereby guiding the substrate towards a specific reaction channel.

Table 2: Examples of Catalysts in Transformations of 1,3-Benzodioxole Derivatives

| Reaction Type | Catalyst/Additive | Function | Reference |

| Reduction of Nitro Group | Hydrogen, Palladium on Carbon | Catalyzes the reduction of nitro compounds to amines. | researchgate.net |

| Oxidative Amination | Palladium Catalyst | Facilitates C-N bond formation. | researchgate.net |

| Cytochrome P-450 Oxidation | Cytochrome P-450 Enzyme System | Catalyzes monooxygenation of the 1,3-benzodioxole ring. | nih.gov |

The rational selection of catalysts and additives is therefore crucial for controlling the reactivity of complex molecules like this compound and achieving high yields of desired products.

Radical Processes and Thermochemistry

Radical processes and the underlying thermochemistry are fundamental to understanding the reactivity of this compound, particularly in oxidation and combustion reactions. The stability of radical intermediates and the energy changes (enthalpy) associated with bond-breaking and bond-forming steps determine the feasibility and pathways of these reactions.

Thermochemical studies on related compounds, such as guaiacol (B22219) (2-methoxyphenol), provide insight into the transformation to a 1,3-benzodioxole structure. tandfonline.com Computational methods like Density Functional Theory (DFT) are used to calculate reaction enthalpies and Gibbs free energies for various reaction steps. A key finding from these studies is that the bond dissociation enthalpy (BDE) of the methoxy group's O–C bond is substantially lower than that of a phenolic O–H bond. tandfonline.com This suggests that under certain conditions, particularly in the presence of reactive radical species, demethylation can be a favored process. tandfonline.com

The formation of radical species, such as the methoxy radical (CH₃O•), is a critical step in many high-energy processes. nist.govdtic.mil The subsequent reactions of these radicals, including decomposition or isomerization, dictate the product distribution. researchgate.net For example, the reaction between two methoxy radicals can lead to formaldehyde (B43269) and methanol (B129727). dtic.mil

Thermochemical data, such as standard molar energies of combustion, have been experimentally determined for some 1,3-benzodioxole derivatives, providing essential data for understanding their energetic properties. researchgate.net

Table 3: Calculated Bond Dissociation Enthalpies (BDE) for Guaiacol (a Precursor Model)

| Bond | Computational Method | BDE (kJ mol⁻¹) in Gas Phase | Significance for Benzodioxole Chemistry | Reference |

| Phenolic O-H | M06-2X | ~400 | Provides a reference for bond strengths in the aromatic system. | tandfonline.com |

| Methoxy O-CH₃ | M06-2X | ~300 | Lower BDE suggests this bond is a potential site for radical-initiated cleavage. | tandfonline.com |

These investigations into radical processes and their thermochemistry are crucial for predicting the behavior of this compound in various environments, from biological systems to industrial processes.

Advanced Spectroscopic Elucidation of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the intricate structural details of 2-Methoxy-1,3-benzodioxole in solution. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, a comprehensive picture of the molecule's topology and conformation can be assembled.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound contain overlapping signals that can be resolved and assigned using two-dimensional (2D) NMR techniques. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of each atom within the molecular structure. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations among the four aromatic protons, revealing their connectivity on the benzene (B151609) ring.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. youtube.com In this molecule, a TOCSY experiment would show correlations between all protons within the aromatic spin system. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org The HSQC spectrum of this compound would link each aromatic proton to its corresponding carbon atom and the methoxy (B1213986) protons to the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the methoxy protons to the C2 carbon of the dioxole ring and potentially to the adjacent oxygen-bearing aromatic carbon.

The expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H2/C2 | 6.4 - 6.6 | 115 - 118 | C4/C7a, C3a/C5 |

| O-CH₃ | 3.4 - 3.6 | 55 - 58 | C2 |

| Aromatic H/C | 6.8 - 7.0 | 108 - 122 | Adjacent and remote aromatic carbons |

| C3a/C7a | - | 143 - 146 | Aromatic H |

Note: Chemical shift values are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

The conformation of the five-membered dioxole ring and the orientation of the methoxy group substituent can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). mdpi.com These techniques detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. mdpi.com

For this compound, a key conformational feature is the orientation of the methoxy group relative to the dioxole ring. NOESY or ROESY experiments could reveal spatial proximity between the methoxy protons and the proton at the C2 position of the dioxole ring. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for the estimation of internuclear distances. mdpi.com This data helps determine the preferred rotational conformation (rotamer) of the methoxy group. The dioxole ring itself typically adopts a slight envelope or twisted conformation to relieve ring strain, and subtle NOEs between the C2 proton and the aromatic protons could provide evidence for the ring's specific pucker. mdpi.com

The electronic environment of each nucleus in this compound dictates its chemical shift. The introduction of additional substituents onto the aromatic ring would predictably alter the ¹H and ¹³C chemical shifts due to their electron-donating or electron-withdrawing properties. nih.gov

The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which influences the electron density of the acetal (B89532) carbon (C2). The benzodioxole moiety as a whole acts as an electron-donating group to the aromatic ring. If other substituents were present on the aromatic portion, their effects would be transmitted through the π-system, affecting the chemical shifts of the aromatic protons and carbons. uba.ar

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups would deshield the aromatic protons and carbons, causing their chemical shifts to move downfield (to a higher ppm value). The effect is most pronounced at the ortho and para positions relative to the substituent.

Electron-Donating Groups (e.g., -NH₂, -OH): These groups would shield the aromatic nuclei, shifting their signals upfield (to a lower ppm value), again with the strongest effect at the ortho and para positions.

These substituent-induced chemical shifts (SCS) are often additive and can be predicted using empirical parameters, providing a valuable tool for structure verification of substituted derivatives. nih.govorganicchemistrydata.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₈O₃). rsc.org In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. libretexts.org The analysis of these fragments provides a roadmap to the molecule's structure. nih.gov

For this compound (MW = 152.15), the expected fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): A primary fragmentation would be the cleavage of the C2-O bond, leading to the loss of a methoxy radical (mass 31) to form a stable benzodioxolyl cation at m/z 121. This is often a prominent peak.

Loss of formaldehyde (B43269) (CH₂O): The dioxole ring can undergo fragmentation. For the parent 1,3-benzodioxole (B145889), a loss of CH₂O (mass 30) is observed. massbank.eu

Loss of a methyl radical (•CH₃): Loss of a methyl radical from the methoxy group can occur, resulting in an ion at m/z 137. researchgate.net

Retro-Diels-Alder (RDA) type reactions: Although less common for this specific structure, cleavage of the aromatic ring could occur under energetic conditions.

Table 2: Predicted HRMS Fragmentation for this compound.

| m/z (Predicted) | Ion Formula | Likely Origin |

|---|---|---|

| 152.0473 | [C₈H₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 121.0289 | [C₇H₅O₂]⁺ | M⁺˙ - •OCH₃ |

| 137.0238 | [C₇H₅O₃]⁺ | M⁺˙ - •CH₃ |

| 93.0340 | [C₆H₅O]⁺ | [C₇H₅O₂]⁺ - CO |

Note: The fragmentation pattern can vary significantly with the ionization technique used (e.g., EI vs. ESI).

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying the amount of a substance in a sample. researchgate.net The technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard.

To quantify this compound, one could synthesize an analog such as 2-(trideuteromethoxy)-1,3-benzodioxole (where -OCH₃ is replaced by -OCD₃) or a ¹³C-labeled version. This isotopically labeled standard is chemically identical to the analyte and will behave identically during sample preparation, extraction, and chromatographic separation. researchgate.net

In the mass spectrometer, the unlabeled analyte and the labeled internal standard are detected as separate ions due to their mass difference (e.g., +3 Da for the -OCD₃ analog). The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is measured. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. This method effectively corrects for sample loss during workup and for variations in instrument response. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's chemical bonds. Both IR and Raman spectroscopy measure these vibrational transitions, but they operate on different principles and are subject to different selection rules, making them complementary techniques. manchester.ac.ukcore.ac.uk For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the molecule's polarizability. thieme-connect.de

While a dedicated experimental spectrum for this compound is not available in the cited literature, the analysis of related compounds such as 5-nitro-1,3-benzodioxole (B1580859) and 2-methoxy-1,3-dioxolane (B17582) provides a strong basis for assigning its expected vibrational modes. dokumen.pub

Aromatic and Methylene (B1212753) C-H Vibrations : The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. The methylene (CH₂) group of the dioxole ring would exhibit asymmetric and symmetric stretching vibrations generally found between 3000 cm⁻¹ and 2800 cm⁻¹. dokumen.pub

Methoxy Group Vibrations : The CH₃ group of the 2-methoxy substituent would also have characteristic vibrations. The symmetric stretching of the C-H bonds in the methyl group is expected in the 3000-2800 cm⁻¹ range. dokumen.pub

Ring and C-O-C Vibrations : The C-C aromatic stretching vibrations typically produce strong bands in the 1600-1400 cm⁻¹ range. The scissoring mode of the CH₂ group in the dioxole ring is expected near 1485 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the C-O-C linkages within the dioxole and ether functionalities are anticipated in the 1250-1000 cm⁻¹ region.

These assignments, once made, confirm the presence of the key functional groups and provide insights into the structural integrity of the molecule.

Due to the complexity of molecular vibrations, especially in the "fingerprint region" (below 1500 cm⁻¹), definitive assignment of every band from experimental data alone can be challenging. To overcome this, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to compute the theoretical vibrational frequencies.

The process involves optimizing the molecule's geometry and then calculating its harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models. Therefore, they are typically multiplied by a scaling factor to improve agreement with the experimental data.

A powerful tool used in conjunction with these calculations is the Potential Energy Distribution (PED) analysis. PED provides a quantitative measure of how much each internal coordinate (like bond stretching or angle bending) contributes to a specific normal vibrational mode. This allows for an unambiguous assignment of the character of each observed band.

For instance, in a study on the related molecule 2-methoxy-1,3-dioxolane, DFT calculations at the B3LYP/6-311++G(d,p) level were used to calculate the vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra. dokumen.pub This computational approach allows for a complete and confident assignment of the fundamental vibrational modes.

Table 1: Illustrative Vibrational Mode Assignments for a Related Benzodioxole Structure (5-Nitro-1,3-benzodioxole) This table demonstrates the correlation between experimental and DFT-calculated vibrational frequencies for a similar compound, highlighting the methodology.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| CH₂ Stretching | 2925 (IR) | 2992, 2942 |

| CH₂ Scissoring | 1489 (IR) | 1474 |

| CH₂ Wagging | 1378 (Raman) | 1372 |

| CH₂ Twisting | 1115 (IR) | 1100 |

Source: Data adapted from a study on 5-Nitro-1,3-benzodioxole.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the transitions between electronic energy levels within a molecule, which occur upon the absorption of light in the ultraviolet or visible range. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, one can gain significant insight into its photophysical properties.

Studies on other 1,3-benzodioxole derivatives show that variations in solvent polarity can have a direct impact on the energy distribution in the excited state. An increase in solvent polarity often leads to a shift in the absorption or emission peaks:

Bathochromic Shift (Red Shift) : A shift to a longer wavelength, indicating a stabilization of the excited state relative to the ground state.

Hypsochromic Shift (Blue Shift) : A shift to a shorter wavelength, indicating a stabilization of the ground state relative to the excited state.

This behavior suggests that the dipole moment of the molecule changes upon electronic excitation. If the excited state is more polar than the ground state, polar solvents will stabilize it more effectively, resulting in a red shift. Analysis of these shifts using models such as the Lippert-Mataga equation can even allow for the estimation of the excited-state dipole moment.

The electronic transitions observed in a UV-Vis spectrum are fundamentally linked to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many organic molecules, the most significant electronic absorption corresponds to the transition of an electron from the HOMO to the LUMO. dokumen.pub

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic properties and reactivity. A smaller energy gap suggests that the molecule can be excited by lower-energy (longer-wavelength) light.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting electronic absorption spectra and analyzing the nature of the transitions. dokumen.pub These calculations can determine the energies of the molecular orbitals and identify which orbitals are involved in each electronic transition (e.g., π → π* or n → π*). For example, analysis of various 1,3-benzodioxole derivatives has shown that the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating the potential for intramolecular charge transfer (ICT) upon excitation. This theoretical analysis provides a direct link between the observed UV-Vis spectrum and the underlying electronic structure of the molecule. dokumen.pub

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzodioxole Derivative This table shows representative DFT-calculated HOMO-LUMO data for a related compound, demonstrating the type of information gained from such analysis.

| Parameter | Energy (eV) |

| E (HOMO) | -5.67 |

| E (LUMO) | -1.94 |

| Energy Gap (ΔE) | 3.73 |

Source: Data adapted from a DFT study on 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate.

Computational and Theoretical Investigations of 2 Methoxy 1,3 Benzodioxole

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical Methods)

Detailed studies employing DFT, Ab Initio, or semi-empirical methods specifically on 2-Methoxy-1,3-benzodioxole are not available in the surveyed literature. While these methods are widely used for analyzing molecular structures and properties, dedicated research on this particular compound is not present in the search results.

No specific studies detailing the geometry optimization or a full conformational analysis for this compound were found. Such an analysis would typically involve scanning the potential energy surface by rotating the methoxy (B1213986) group to identify the most stable conformers, but this research has not been published for this molecule.

Published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or the specific charge distribution for this compound are not available. This information is crucial for understanding the molecule's reactivity and electronic properties.

A Natural Bond Orbital (NBO) analysis provides insight into intramolecular interactions like hyperconjugation and anomeric effects by examining donor-acceptor orbital interactions. However, no published NBO analysis specifically for this compound could be located.

Reaction Mechanism Elucidation through Computational Modeling

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound.

No studies were found that calculated the reaction enthalpies or Gibbs free energies for chemical transformations involving this compound.

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. However, no computational studies characterizing the transition states for any reaction of this compound were identified in the literature search.

Quantitative Structure-Activity Relationship (QSAR) in Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property descriptors of a group of chemical compounds with their biological activity or, in a broader sense, a specific chemical phenomenon. In the context of this compound and related compounds, QSAR studies are instrumental in predicting their efficacy in various applications, including corrosion inhibition. These models are built upon the principle that the variations in the activity of a series of compounds are dependent on the changes in their molecular features.

Theoretical studies on 1,3-benzodioxole (B145889) derivatives have employed QSAR to establish a relationship between the molecular structure of these compounds and their performance as corrosion inhibitors. scispace.com By utilizing quantum chemical calculations, various molecular descriptors can be obtained. These descriptors, which quantify different aspects of the molecule's electronic and steric properties, are then used to develop a mathematical model that can predict the inhibition efficiency.

Correlation of Molecular Descriptors with Chemical Phenomena (e.g., Corrosion Inhibition)

The effectiveness of 1,3-benzodioxole derivatives as corrosion inhibitors has been theoretically investigated using quantum chemical calculations and QSAR. scispace.com The goal of these studies is to determine the relationship between the molecular structure of these compounds and their ability to protect metals from corrosion. scispace.com Several quantum chemical parameters have been identified as being influential in the corrosion inhibition process. These molecular descriptors provide insight into the electronic properties of the inhibitor molecules and their potential to interact with a metal surface.

Key molecular descriptors that have been correlated with the corrosion inhibition efficiency of 1,3-benzodioxole derivatives include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, leading to the formation of a protective film and thus, higher inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the electron-accepting ability of a molecule. A lower E_LUMO value suggests a greater capacity of the molecule to accept electrons from the metal surface, which can also contribute to the strength of the inhibitor-metal bond. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity, which can lead to a more effective interaction with the metal surface and better corrosion inhibition.

Dipole Moment (μ): The dipole moment provides information about the polarity of a molecule. While its correlation with inhibition efficiency can be complex, it can influence the adsorption process of the inhibitor on the metal surface. scispace.com

Hydrophobicity (Log P): This parameter measures the water-solubility of a compound. In corrosion inhibition, it can play a role in the displacement of water molecules from the metal surface by the inhibitor. journament.com

Surface Area (S.A): The surface area of the molecule can influence its coverage on the metal surface. A larger surface area may lead to greater protection. journament.com

Polarization (P): This descriptor relates to the deformability of the electron cloud of the molecule and can be a factor in the interaction between the inhibitor and the metal. journament.com

Hydration Energy (E_Hyd): This is the energy released when a mole of an ion dissolves in a large amount of water. It can be related to the solubility of the inhibitor in the corrosive medium. journament.com

The following table summarizes the key molecular descriptors and their general correlation with corrosion inhibition efficiency for 1,3-benzodioxole derivatives.

| Molecular Descriptor | Symbol | General Correlation with Corrosion Inhibition Efficiency |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Higher values are generally associated with better inhibition. |

| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Lower values can indicate better inhibition. |

| Energy Gap | ΔE | Smaller values often correlate with higher inhibition efficiency. |

| Dipole Moment | μ | Can influence adsorption; correlation is not always straightforward. |

| Hydrophobicity | Log P | Can affect the displacement of water from the metal surface. |

| Surface Area | S.A | Larger values may lead to better surface coverage and inhibition. |

| Polarization | P | Can influence the inhibitor-metal interaction. |

| Hydration Energy | E_Hyd | Relates to the solubility of the inhibitor in the aqueous phase. |

Molecular Dynamics Simulations (if applicable for larger systems)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While MD simulations are a powerful tool for investigating the interactions between molecules and surfaces, particularly in larger and more complex systems, a review of the scientific literature indicates that specific molecular dynamics simulation studies focused on this compound have not been extensively reported.

Such simulations could, in principle, be applied to understand the adsorption behavior of this compound on different metal surfaces, providing insights into the orientation and binding energy of the molecule. This would be particularly relevant for applications such as corrosion inhibition, where the formation of a stable adsorbed layer is crucial. However, at present, detailed studies employing this methodology for this specific compound are not available in the cited literature.

Exploration of Utility in Chemical Synthesis and Advanced Materials Science

A Versatile Synthetic Building Block in Organic Chemistry

The utility of 2-Methoxy-1,3-benzodioxole in organic synthesis is primarily attributed to the presence of the methoxy (B1213986) and benzodioxole functional groups. These moieties provide a scaffold for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures.

Precursor in the Synthesis of Complex Molecules

This compound and its derivatives serve as crucial starting materials in the synthesis of a range of complex organic molecules. The benzodioxole ring system is a common feature in many natural products and biologically active compounds. For instance, derivatives of 1,3-benzodioxole (B145889) are utilized as intermediates in the synthesis of analogues of coenzyme Q, which play a vital role in cellular respiration. mdpi.com The synthesis of novel auxin receptor agonists, which are important for promoting root growth in plants, has also utilized N-(benzo[d] mdpi.comdntb.gov.uadioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives, highlighting the importance of the benzodioxole core in creating bioactive molecules. frontiersin.orgnih.gov

Furthermore, the benzodioxole moiety is a key structural component in the design of various pharmacologically active agents, including those with cytotoxic properties against tumor cells. nih.govresearchgate.net The strategic incorporation of the this compound unit allows for the systematic modification and elaboration of molecular structures to achieve desired biological activities.

An Intermediate in Multi-step Synthesis Schemes

In addition to being a primary precursor, this compound and its related structures often appear as key intermediates in multi-step synthetic sequences. The benzodioxole group can act as a protecting group for a catechol functionality, which can be deprotected under specific conditions later in the synthesis. This strategy is valuable in total synthesis where the selective reaction of different functional groups is paramount.

For example, in the multi-step synthesis of certain natural products, a benzodioxole derivative might be introduced early in the synthetic route to mask a diol. After a series of transformations on other parts of the molecule, the benzodioxole ring can be cleaved to reveal the catechol group for further functionalization. This approach has been instrumental in the synthesis of various complex natural products. researchgate.netsyrris.jprsc.org The synthesis of benzodioxole aryl acetate (B1210297) and acetic acid derivatives involves multi-step procedures where the benzodioxole core is a stable intermediate throughout the reaction sequence. nih.gov

Applications in the Frontier of Materials Chemistry

The unique electronic and structural properties of this compound also lend themselves to applications in the development of advanced materials. Its aromatic nature and the presence of heteroatoms make it an attractive component for creating materials with tailored optical and electronic properties.

Precursors for Boron-Containing Materials

While direct applications are still an emerging area of research, the structural framework of this compound provides a potential platform for the synthesis of novel boron-containing materials. The catechol-like structure that can be derived from the benzodioxole ring is known to react with boron-containing reagents to form stable complexes. These boron-based materials are of interest for their potential applications in various fields, including as sensors and in catalysis. The development of metabolically stable borolone-containing compounds from precursors with similar functionalities highlights the potential for creating advanced boron-based materials.

Components in Polymer Chemistry

The derivatization of this compound can lead to the formation of monomers suitable for polymerization. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the benzodioxole ring would allow for its incorporation into polymer chains. Benzodioxinone derivatives, which share a similar core structure, have been utilized in the synthesis of telechelic polymers and block copolymers. mdpi.com These polymers can exhibit unique thermal and mechanical properties. The synthesis of functionalized polyesters through the copolymerization of monomers like 2-methylene-1,3-dioxepane (B1205776) demonstrates the potential for creating biodegradable polymers with active functional groups. researchgate.net Lignin-derived monomers such as 2-methoxy-4-vinylphenol (B128420) are also being explored as biobased precursors for thermoplastics and thermoset polymers, indicating a broader interest in methoxy-substituted aromatic compounds for polymer applications. mdpi.com

Potential in Organic Electronics

The field of organic electronics is continually seeking new molecular components for the development of efficient organic semiconductors. Methoxy-substituted aromatic compounds have been shown to be promising candidates for these applications. The methoxy group can influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport in organic electronic devices.

Influence on Photoinitiation Efficiency in Resins

In the field of polymer science, particularly in the formulation of photocurable resins, Type II photoinitiator systems are commonly employed. sigmaaldrich.com These systems operate through a bimolecular mechanism where an excited-state photoinitiator, often a sensitizer (B1316253) like benzophenone (B1666685), interacts with a co-initiator. sigmaaldrich.com This second molecule, typically a hydrogen donor, generates the free radicals necessary to initiate polymerization. sigmaaldrich.com

Research into alternative co-initiators has highlighted the potential of benzodioxole derivatives. The cyclic acetal (B89532) group within the benzodioxole structure can serve as an effective hydrogen donor. While direct studies on this compound are not extensively documented in the reviewed literature, research on its isomer, 5-methoxy-1,3-benzodioxole, provides significant insight into the role of the methoxy substituent.

A study investigating the influence of substituents on the phenyl ring of benzodioxole found that the introduction of electron-donating groups, such as a methoxy group, contributed to an increase in the reactivity of the benzophenone (BP)/benzodioxole-based photoinitiator system. This enhanced reactivity is a critical factor in improving the efficiency of the photocuring process.

The performance of the BP/5-methoxy-1,3-benzodioxole (BDOOMe) system was compared with the widely used conventional system of BP/ethyl-4-(dimethylamino)benzoate (EDAB). The results indicated that the BDOOMe combination led to almost the same maximum polymerization rate (Rpmax) and final double bond conversions. This suggests that methoxy-substituted benzodioxoles have the potential to be used as effective co-initiators, potentially replacing traditional amine-based compounds. The use of such alternatives is of interest for applications where reducing yellowing and cytotoxicity is desirable.

Table 1: Comparative Photoinitiation Efficiency Data based on qualitative statements from cited research.

| Photoinitiator System | Co-initiator | Maximum Polymerization Rate (Rpmax) | Final Double Bond Conversion |

| BP / EDAB | Ethyl-4-(dimethylamino)benzoate | Standard | Standard |

| BP / BDOOMe | 5-methoxy-1,3-benzodioxole | Approximately same as standard | Approximately same as standard |

Role in Catalysis

The structural features of this compound, specifically its combination of ether and cyclic acetal functionalities, suggest potential applications in the broader field of catalysis. Its utility can be explored in both metal-catalyzed reactions through ligand design and potentially as a component in organocatalysis.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is a cornerstone of transition metal catalysis, as the ligand's steric and electronic properties directly influence the catalyst's activity, selectivity, and stability. The this compound scaffold possesses several features that could be advantageous in ligand design. The oxygen atoms of both the methoxy group and the dioxole ring can act as potential coordination sites for metal centers.

The electronic nature of the methoxy group is of particular importance. In various catalytic systems, methoxy-substituted ligands have been shown to modulate the electronic properties of the metal center. For instance, in certain iridium and ruthenium complexes, methoxy substituents have been found to be as effective as hydroxy groups at enhancing catalytic rates for reactions like formic acid dehydrogenation. nih.gov The presence of the methoxy group can serve to tune the electron density at the metal, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination.

While chiral diphosphole ligands have been synthesized using a more complex (4,4′-bi-1,3-benzodioxole) backbone for asymmetric hydrogenation, the direct incorporation of the simpler this compound unit into ligands is not widely reported in the reviewed literature. researchgate.net However, its structure presents a platform for developing novel bidentate or polydentate ligands where the interplay between the methoxy and dioxole moieties could lead to unique catalytic properties.

Organocatalyst Component

Organocatalysis has emerged as a major pillar of chemical synthesis, utilizing small organic molecules to accelerate reactions. beilstein-journals.org These catalysts offer advantages in terms of stability, low toxicity, and availability. Privileged organocatalyst scaffolds are often tunable, allowing for the optimization of reactivity and stereoselectivity. beilstein-journals.org

Despite the potential for its functional groups to engage in non-covalent interactions or participate in reaction mechanisms, the role of this compound as a foundational component or structural motif in organocatalysts is not well-documented in the available scientific literature. While reactions involving the functionalization of the 1,3-benzodioxole ring itself through photoredox catalysis have been explored, these instances involve the molecule as a substrate rather than a catalyst. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is the cornerstone of analytical methodologies for 2-Methoxy-1,3-benzodioxole, allowing for its separation from complex matrices and the resolution of closely related impurities. The choice of technique is often dictated by the specific analytical challenge, such as the volatility of the analytes, the complexity of the sample matrix, and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the impurity profiling of industrial-grade this compound. mdpi.com The coupling of a gas chromatograph, which separates compounds based on their boiling points and affinity for the stationary phase, with a mass spectrometer, which provides structural information and sensitive detection, creates a powerful analytical tool.

In the context of impurity profiling, GC-MS analysis of technical grade this compound has successfully identified and characterized several process-related impurities. mdpi.comgigvvy.com A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the GC system, where it is vaporized. The compounds are then separated on a capillary column before entering the mass spectrometer for ionization and detection. Studies have identified key impurities including 1,2-methylenedioxybenzene, sesamol (B190485) formate, sesamol acetate (B1210297), and 3,4-methylenedioxybenzaldehyde (piperonal). mdpi.comgigvvy.com

For trace analysis, GC-MS provides excellent sensitivity, capable of detecting impurities at very low concentrations. The high selectivity of mass spectrometry, particularly when operated in selected ion monitoring (SIM) mode, allows for the quantification of target analytes even in the presence of interfering matrix components. While specific trace analysis data for this compound is detailed in proprietary methods, the principles are well-established through the analysis of structurally similar compounds like safrole. For instance, methods developed for safrole have achieved limits of detection (LOD) and quantification (LOQ) as low as 10.0 µg/L and 30.0 µg/L, respectively, demonstrating the trace-level sensitivity of the technique.

| Parameter | GC-MS Method Details for Impurity Profiling |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |

| Typical Column | Fused silica (B1680970) capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Identified Impurities | 1,2-Methylenedioxybenzene, Sesamol formate, Sesamol acetate, 3,4-Methylenedioxybenzaldehyde mdpi.comgigvvy.com |

| Application | Routine quality control, Impurity identification and quantification |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique that is often preferred for the analysis of compounds that are non-volatile or thermally labile. For this compound and its impurities, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govorientjchem.org In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov

The utility of HPLC is greatly enhanced by the use of advanced detectors that provide high sensitivity and selectivity:

Photodiode Array (PDA) / Diode Array (DAD) Detection : This is the most common detector used for this compound analysis. nih.govnih.gov It provides absorbance data across a wide range of UV-Vis wavelengths simultaneously, generating a complete UV spectrum for each peak. This is invaluable for peak identification and purity assessment. For this compound, detection is typically performed around its absorption maximum of approximately 297 nm. nih.govnih.gov

Fluorescence Detection (FLD) : For certain applications, FLD can offer significantly higher sensitivity and selectivity than UV-based detectors. nih.gov The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. While less commonly reported for this compound itself, it is a standard technique for related lignans (B1203133) found in the same matrices. nih.govresearchgate.net

Developed HPLC methods demonstrate excellent performance, with rapid elution times (e.g., ~4.2 minutes) and high sensitivity, achieving a linear range of 10–1000 ng/mL. nih.gov These methods are successfully applied to quantify the compound in various complex samples, including intracellular concentrations in cell-based assays. nih.govnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical techniques for modern pharmaceutical and chemical analysis. kuleuven.be This hyphenated technique combines the superior separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

For the analysis of this compound, LC-MS/MS is employed for metabolic profiling and for the quantitative analysis of the compound and its metabolites in complex biological matrices. mdpi.comnih.gov The technique is particularly valuable when dealing with low concentrations or when unambiguous identification is required.